Cas no 216868-57-4 (Deacetyl Linezolid Thioacetamide)
Deacetyl Linezolid Thioacetamide Chemical and Physical Properties
Names and Identifiers
-
- Linezolid Related Compound B
- Deacetyl Linezolid Thioacetamide
- (S)-N-((3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)ethanethioamide
- N-({(5S)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-1,3-oxazolidi n-5-yl}methyl)ethanethioamide
- (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-iodo-5,6-dimethoxysalicylamide
- (S)-N-[[3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolid
- 123I-Ncq298
- 3-Iodo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide
- AC1L3B4Z
- ACMC-20mtx1
- AGN-PC-001XTN
- Benzamide, N-((1-ethyl-2-pyrrolidinyl)methyl)-2-hydroxy-3-iodo-5,6-dimethoxy-, (S)-
- Benzamide,N-[[(2S)-1-ethyl-2-pyrrolidinyl]methyl]-2-hydroxy-3-iodo-5,6-dimethoxy-
- Ncq 298
- Ncq-298
- 216868-57-4
- N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]ethanethioamide
- 698WL8JCY5
- SCHEMBL6045165
- (s)-n-{[3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl]methyl}thioacetamide
- (S)-N-[[3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]thioacetamide
- Linezolid Related Compound B (USP); Linezolid Related Compound B
- CS-0053992
- (S)-N-[[3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl]methyl]thioacetamide
- ARKKSPJWSZIEQK-ZDUSSCGKSA-N
- Ethanethioamide, N-(((5S)-3-(3-fluoro-4-(4-morpholinyl)phenyl)-2-oxo-5-oxazolidinyl)methyl)-
- (S)-N-((3-(3-Fluoro-4-morpholino phenyl)-2-oxooxazolidin-5-yl)methyl) thioacetamide
- UNII-698WL8JCY5
- (S)-N -[[3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]thioacetamide
- AKOS025211801
- N-(((5S)-3-(3-FLUORO-4-(4-MORPHOLINYL)PHENYL)-2-OXO-5-OXAZOLIDINYL)METHYL)ETHANETHIOAMIDE
- DB-224820
- Thio Linezolid
-
- MDL: MFCD23704692
- Inchi: 1S/C16H20FN3O3S/c1-11(24)18-9-13-10-20(16(21)23-13)12-2-3-15(14(17)8-12)19-4-6-22-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,24)/t13-/m0/s1
- InChI Key: ARKKSPJWSZIEQK-ZDUSSCGKSA-N
- SMILES: S=C(C)NC[C@H]1CN(C(=O)O1)C1C=CC(=C(C=1)F)N1CCOCC1
Computed Properties
- Exact Mass: 353.12100
- Monoisotopic Mass: 353.12094084g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 476
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 86.1Ų
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Melting Point: 155-157°C (dec.)
- Boiling Point: 524.1±60.0 °C at 760 mmHg
- Flash Point: 270.8±32.9 °C
- PSA: 93.17000
- LogP: 2.46570
- Vapor Pressure: 0.0±1.4 mmHg at 25°C
Deacetyl Linezolid Thioacetamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Deacetyl Linezolid Thioacetamide Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Deacetyl Linezolid Thioacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1367581-20MG |
Linezolid Related Compound B |
216868-57-4 | 20mg |
¥12360.52 | 2025-01-14 | ||
| TRC | D198970-50mg |
Deacetyl Linezolid Thioacetamide |
216868-57-4 | 50mg |
$ 230.00 | 2023-09-08 | ||
| TRC | D198970-500mg |
Deacetyl Linezolid Thioacetamide |
216868-57-4 | 500mg |
$ 1777.00 | 2023-09-08 | ||
| Chemenu | CM107539-100mg |
(S)-N-{[3-(3-Fluoro-4-Morpholinophenyl)-2-oxooxazolidin-5-yl]Methyl}thioacetaMide |
216868-57-4 | 95+% | 100mg |
$330 | 2021-08-06 | |
| Chemenu | CM107539-250mg |
(S)-N-{[3-(3-Fluoro-4-Morpholinophenyl)-2-oxooxazolidin-5-yl]Methyl}thioacetaMide |
216868-57-4 | 95+% | 250mg |
$660 | 2021-08-06 | |
| Chemenu | CM107539-500mg |
(S)-N-{[3-(3-Fluoro-4-Morpholinophenyl)-2-oxooxazolidin-5-yl]Methyl}thioacetaMide |
216868-57-4 | 95+% | 500mg |
$990 | 2021-08-06 | |
| Chemenu | CM107539-1g |
(S)-N-{[3-(3-Fluoro-4-Morpholinophenyl)-2-oxooxazolidin-5-yl]Methyl}thioacetaMide |
216868-57-4 | 95+% | 1g |
$1650 | 2021-08-06 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR3028-50MG |
Linezolid Related Compound B |
216868-57-4 | 50mg |
¥4552.24 | 2025-01-16 | ||
| Chemenu | CM107539-1g |
(S)-N-{[3-(3-Fluoro-4-Morpholinophenyl)-2-oxooxazolidin-5-yl]Methyl}thioacetaMide |
216868-57-4 | 95%+ | 1g |
$685 | 2023-03-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1124632-100mg |
(S)-N-((3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)ethanethioamide |
216868-57-4 | 98% | 100mg |
¥6337 | 2022-10-08 |
Deacetyl Linezolid Thioacetamide Suppliers
Deacetyl Linezolid Thioacetamide Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on Deacetyl Linezolid Thioacetamide
Deacetyl Linezolid Thioacetamide: A Comprehensive Overview
Deacetyl Linezolid Thioacetamide (CAS No. 216868-57-4) is a compound of significant interest in the field of organic chemistry and pharmacology. This compound has garnered attention due to its potential applications in drug development, particularly in the realm of antibiotics and anti-infective agents. The name Deacetyl Linezolid Thioacetamide itself suggests its structural relationship to linezolid, a well-known antibiotic, with modifications that may enhance its efficacy or reduce side effects.
The CAS No. 216868-57-4 identifier is a unique numerical code assigned by the Chemical Abstracts Service to this compound, ensuring its precise identification in scientific literature and databases. This is crucial for researchers and manufacturers who rely on accurate compound identification for safety, regulatory compliance, and reproducibility in experiments.
Recent studies have explored the Deacetyl Linezolid Thioacetamide structure and its potential as a precursor or analog in the synthesis of linezolid derivatives. Linezolid, a member of the oxazolidinone class of antibiotics, is known for its effectiveness against Gram-positive bacteria, including those resistant to other antibiotics like methicillin-resistant Staphylococcus aureus (MRSA). By modifying linezolid with thioacetamide groups, researchers aim to enhance its pharmacokinetic properties, such as bioavailability and stability, which are critical for drug delivery.
The synthesis of Deacetyl Linezolid Thioacetamide involves advanced organic chemistry techniques, including deacetylation and thioether formation. These processes are carefully optimized to ensure high yields and purity. The compound's structure has been characterized using various analytical methods such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography, providing detailed insights into its molecular geometry and bonding.
In terms of pharmacology, Deacetyl Linezolid Thioacetamide has shown promise in preclinical studies as a potential antibiotic candidate. Its ability to inhibit bacterial growth without inducing resistance mechanisms is a significant advantage over traditional antibiotics. Additionally, the thioacetamide group may confer enhanced stability against enzymatic degradation, a common issue with many antibiotics.
One of the most recent breakthroughs involving Deacetyl Linezolid Thioacetamide is its role in the development of prodrugs. Prodrugs are inactive compounds that are metabolized in the body to release the active drug. By incorporating thioacetamide groups, researchers can design prodrugs that are more stable during storage and administration but release the active antibiotic upon entering the systemic circulation.
Furthermore, computational studies using molecular docking and dynamics have provided valuable insights into how Deacetyl Linezolid Thioacetamide interacts with bacterial targets. These studies suggest that the compound binds effectively to ribosomal proteins, inhibiting protein synthesis—a key mechanism of action for many antibiotics.
The environmental impact of Deacetyl Linezolid Thioacetamide is another area of interest. As antibiotic resistance becomes a global health concern, there is an increasing need for sustainable drug development practices. Researchers are investigating the compound's biodegradability and potential for eco-friendly synthesis pathways to minimize its environmental footprint.
In conclusion, Deacetyl Linezolid Thioacetamide (CAS No. 216868-57-4) represents a promising advancement in antibiotic research. Its unique structure, derived from modifications to linezolid, offers potential benefits in terms of efficacy, stability, and reduced side effects. As research continues to uncover its full potential, this compound holds the promise of becoming an essential tool in combating antibiotic resistance and improving patient outcomes.
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